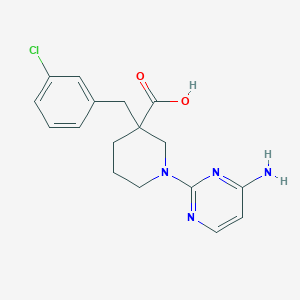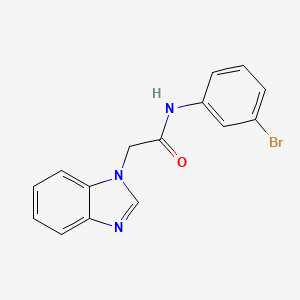
1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been found to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mecanismo De Acción
1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid works by inhibiting HDAC6, an enzyme that plays a role in the regulation of protein degradation and trafficking. By inhibiting HDAC6, this compound increases the acetylation of proteins involved in these processes, leading to altered cellular function. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit the growth and survival of cancer cells. In neurodegenerative diseases, this compound has been shown to improve protein clearance and reduce toxic protein accumulation. In inflammatory disorders, this compound has been shown to reduce inflammation and improve joint function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell growth and survival, and sensitize cells to chemotherapy drugs. In neurodegenerative diseases, it has been found to improve motor function, reduce toxic protein accumulation, and enhance protein clearance. In inflammatory disorders, it has been shown to reduce inflammation and improve joint function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid in lab experiments include its specificity for HDAC6, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid. One area of research is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another area of research is to develop more potent and selective HDAC6 inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid involves the reaction of 4-amino-2-chloropyrimidine with 3-chlorobenzylpiperidine-3-carboxylic acid in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in its pure form. The synthesis method has been published in a peer-reviewed journal and is considered a reliable source.
Aplicaciones Científicas De Investigación
1-(4-aminopyrimidin-2-yl)-3-(3-chlorobenzyl)piperidine-3-carboxylic acid has been found to have potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of multiple myeloma cells and sensitize them to bortezomib, a commonly used chemotherapy drug. In neurodegenerative disease research, it has been found to improve motor function and reduce the accumulation of toxic proteins in animal models of Huntington's disease and Parkinson's disease. In inflammatory disorder research, it has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(4-aminopyrimidin-2-yl)-3-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-4-1-3-12(9-13)10-17(15(23)24)6-2-8-22(11-17)16-20-7-5-14(19)21-16/h1,3-5,7,9H,2,6,8,10-11H2,(H,23,24)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKPFKQETGKZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)N)(CC3=CC(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357796.png)
![2,4-dichloro-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5357797.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5357798.png)

![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5357808.png)


![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5357834.png)

![N-benzyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5357859.png)
![ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5357866.png)
![1-{[2-(benzyloxy)-3-ethoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5357891.png)
![4-[6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5357898.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5357904.png)